Ethanediamide, tetraethyl-
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Overview
Description
Ethanediamide, tetraethyl- is an organic compound with the molecular formula C10H20N2O2 . It is also known as tetraethyloxamide. This compound is characterized by the presence of two amide groups attached to an ethane backbone, with each nitrogen atom bonded to two ethyl groups. It is a colorless solid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanediamide, tetraethyl- can be synthesized through the reaction of carbon monoxide with diethylamine. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ethanediamide, tetraethyl- involves the use of large-scale reactors where carbon monoxide and diethylamine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethanediamide, tetraethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides.
Reduction: It can be reduced to form ethylenediamine derivatives.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxamides.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Ethanediamide, tetraethyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of ethanediamide, tetraethyl- involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups attached to the nitrogen atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Ethanediamide: .
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar structural features but different substituents.
Uniqueness: Ethanediamide, tetraethyl- is unique due to its tetraethyl substitution, which imparts distinct chemical and physical properties compared to other ethanediamide derivatives. This substitution enhances its solubility in organic solvents and its ability to form stable complexes with metal ions .
Properties
CAS No. |
14288-05-2 |
---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyloxamide |
InChI |
InChI=1S/C10H20N2O2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
CGYBEFMHOFJBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
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